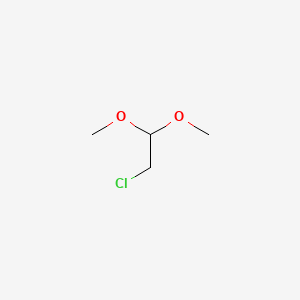Chloroacetaldehyde dimethyl acetal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
2-Chloro-1,1-dimethoxyethane, also known as chloroacetaldehyde dimethyl acetal, can be synthesized through various methods. One common approach involves the reaction of chloroacetaldehyde with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction mechanism involves the acid-catalyzed addition of methanol to the carbonyl group of chloroacetaldehyde, followed by a further nucleophilic attack by another methanol molecule on the resulting hemiacetal intermediate. This ultimately leads to the formation of the final product, 2-chloro-1,1-dimethoxyethane. Source: [Organic Syntheses, Coll. Vol. 4, 185 (1963): ]
Organic Synthesis:
-Chloro-1,1-dimethoxyethane serves as a valuable precursor for the synthesis of various organic compounds due to its reactive nature. The presence of the readily hydrolyzable acetal group and the reactive chlorine atom allows for diverse transformations.
- Hydrolysis: Treatment with water or an acid catalyst readily converts 2-chloro-1,1-dimethoxyethane into chloroacetaldehyde, a versatile building block for organic synthesis. Source: [Organic Syntheses, Coll. Vol. 4, 185 (1963): ]
- Nucleophilic substitution: The chlorine atom can be readily substituted with various nucleophiles, such as amines, alcohols, or thiols, under suitable reaction conditions. This property allows for the introduction of diverse functional groups into the molecule, leading to the synthesis of a wide range of compounds. Source: [Journal of the American Chemical Society, 1982, 104 (20), 5572-5577: ]
- Protection/deprotection: 2-Chloro-1,1-dimethoxyethane can be employed as a protecting group for carbonyl functionality in organic synthesis. The acetal group can be selectively introduced to protect a carbonyl group, followed by its subsequent removal under specific conditions to reveal the original carbonyl functionality. Source: [Protecting Groups in Organic Synthesis, Third Edition, 1994, Chapter 3, pp. 77-80: ]
Other Applications:
Beyond its role in organic synthesis, 2-chloro-1,1-dimethoxyethane finds applications in other scientific research areas:
- Solvent: Due to its suitable boiling point and solubility properties, it can be used as a solvent for various reactions in organic and inorganic chemistry.
- Bioconjugation: The acetal group can be utilized in bioconjugation reactions to attach various biomolecules (e.g., drugs, imaging agents) to other molecules or surfaces for targeted delivery or specific applications.
Chloroacetaldehyde dimethyl acetal is an organic compound with the molecular formula and a molecular weight of approximately 124.57 g/mol. This compound appears as a clear, colorless to yellowish liquid and is known by several synonyms, including 2-chloro-1,1-dimethoxyethane and dimethyl chloroacetal. It is primarily utilized as an intermediate in the synthesis of various chemical compounds, particularly in the pharmaceutical and agricultural sectors .
Chloroacetaldehyde, a metabolite of chloroacetaldehyde dimethyl acetal, exhibits mutagenic properties and has been implicated in the toxicity associated with certain antineoplastic agents like ifosfamide. Its ability to alkylate nucleophiles such as adenosine and cytidine leads to the formation of cyclic products containing fused imidazole groups, raising concerns regarding its potential mutagenicity .
Chloroacetaldehyde dimethyl acetal can be synthesized through several methods:
- Reaction of Vinyl Acetate and Chlorine: This method involves reacting vinyl acetate with chlorine in a methanolic solution. Acid-binding reagents may be added to shift the equilibrium toward the desired acetal product .
- Hydrolysis of Chloroacetaldehyde: The acetal can also be formed by reacting chloroacetaldehyde with methanol under controlled conditions.
- Fractional Distillation: Following synthesis, purification is often achieved through fractional distillation to isolate the acetal from other reaction byproducts .
Chloroacetaldehyde dimethyl acetal serves multiple purposes in various industries:
- Pharmaceuticals: It acts as an intermediate in synthesizing drugs such as altizide and polythiazide.
- Agricultural Chemicals: The compound is utilized in developing crop protection agents.
- Fragrance Industry: It is employed in synthesizing aromatic compounds for perfumes .
Research has shown that chloroacetaldehyde dimethyl acetal interacts with several biological molecules, leading to potential mutagenic effects. Its alkylating properties allow it to modify nucleic acids, which could result in mutations or carcinogenic effects. Studies on its interactions are crucial for assessing safety profiles in pharmaceuticals where this compound may be used as an intermediate .
Chloroacetaldehyde dimethyl acetal shares structural similarities with several other compounds, which can be categorized based on their functional groups and reactivity:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Acetaldehyde | Simple aldehyde; less reactive than acetal | |
| Chloroacetaldehyde | Highly electrophilic; precursor to many reactions | |
| Dimethyl acetaldehyde | Similar structure; used in organic synthesis | |
| Bromoacetaldehyde | Halogenated analog; different reactivity profile |
Chloroacetaldehyde dimethyl acetal is unique due to its ability to act both as an electrophile and as a protective group for aldehydes during synthetic processes. Its stability compared to chloroacetaldehyde allows it to be used effectively in various synthetic pathways without undergoing rapid polymerization or degradation .
XLogP3
Boiling Point
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (28.09%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (34.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (71.91%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








